
FHD-286: A Technical Guide to its Effects on
Gene Expression Regulation

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Fhd-286

Cat. No.: B8820906 Get Quote

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary
FHD-286 is a first-in-class, orally bioavailable, allosteric small-molecule inhibitor that selectively

targets the ATPase activity of both BRG1 (SMARCA4) and BRM (SMARCA2)[1][2][3]. These

two proteins are the mutually exclusive catalytic subunits of the mammalian SWI/SNF (BAF)

chromatin remodeling complex, a master regulator of gene expression[2][4]. By inhibiting the

core engine of the BAF complex, FHD-286 disrupts aberrant transcriptional programs that drive

oncogenesis in various cancers, including hematologic malignancies and solid tumors[1][5].

This document provides a comprehensive technical overview of the molecular effects of FHD-
286 on gene expression. It details the compound's mechanism of action and summarizes its

impact on key transcriptional programs in acute myeloid leukemia (AML) and uveal melanoma

(UM). Quantitative data from preclinical studies are presented in structured tables, and detailed

protocols for key experimental methodologies such as ChIP-seq, RNA-seq, and CRISPR-Cas9

screens are provided to enable replication and further investigation. Visual diagrams of

signaling pathways and experimental workflows are included to facilitate a deeper

understanding of the complex molecular interactions governed by FHD-286.
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The mammalian switch/sucrose non-fermentable (mSWI/SNF), or BAF, complex is a multi-

subunit protein assembly that utilizes the energy from ATP hydrolysis to modulate the structure

of chromatin[4][6]. By repositioning, evicting, or altering the composition of nucleosomes, the

BAF complex controls the accessibility of DNA to transcription factors and other regulatory

proteins[7]. This function is fundamental to the regulation of gene expression across a wide

array of cellular processes, including differentiation, proliferation, and DNA repair[6].

The catalytic activity of the BAF complex is driven by one of two mutually exclusive ATPases:

BRG1 (SMARCA4) or BRM (SMARCA2)[2][4]. In numerous cancers, malignant cells become

dependent on the activity of these ATPases to maintain oncogenic gene expression

programs[7][8]. This dependency makes the BRG1 and BRM ATPases compelling therapeutic

targets.

Mechanism of Action of FHD-286
FHD-286 is a highly potent and selective enzymatic inhibitor of the BRG1 and BRM ATPases[1]

[5][9]. It binds to an allosteric site on these proteins, inhibiting their ability to hydrolyze ATP[5]

[10]. This abrogation of ATPase activity renders the BAF complex incapable of remodeling

chromatin, effectively "freezing" the chromatin landscape. As a result, transcription factors

driving oncogenic pathways are unable to access their target gene promoters and enhancers,

leading to the downregulation of critical survival and proliferation signals and, in many cases,

the induction of differentiation[3][10].
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Fig. 1: Mechanism of FHD-286 Action. (Max Width: 760px)

Effects on Gene Expression in Acute Myeloid
Leukemia (AML)
In preclinical AML models, FHD-286 has demonstrated broad activity across various mutational

backgrounds[11]. Its primary effects are the disruption of leukemic stem cell programs and the

induction of myeloid differentiation[11][12].
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Downregulation of the SPI1 (PU.1) Transcriptional
Program
The transcription factor SPI1 (also known as PU.1) is critical for hematopoietic development

and is implicated in AML oncogenesis[1]. Preclinical studies show that BAF inhibition with FHD-
286 profoundly affects the SPI1 transcriptional program[1]. ChIP-seq analysis in the MOLM13

AML cell line revealed that FHD-286 treatment leads to a significant reduction in BRG1

occupancy on chromatin, particularly at sites enriched for the SPI1/PU.1 binding motif[1]. This

displacement of the BAF complex from SPI1-regulated enhancer elements leads to decreased

chromatin accessibility (as measured by ATAC-seq) and subsequent downregulation of key

SPI1 target genes, including MYC and BCL2[13].

Induction of Myeloid Differentiation
A hallmark of FHD-286 activity in AML is the induction of differentiation[11][12]. Treatment of

AML cell lines and patient-derived samples with FHD-286 leads to a time- and dose-dependent

upregulation of the myeloid maturation marker CD11b (integrin alpha M, ITGAM)[11][14].

Concurrently, there is a decrease in the expression of hematopoietic stem cell markers like

CD34 and proliferation markers such as Ki67[11]. Single-cell RNA sequencing (scRNA-seq) of

bone marrow from AML patients treated with FHD-286 confirmed a shift away from a leukemic

stem cell (LSC) identity toward a more differentiated, terminal myeloid cell state[9][10].

Disruption of mRNA Splicing
Recent findings suggest that FHD-286 also impacts mRNA splicing[4]. In AML cell lines,

treatment with FHD-286 led to the downregulation of the splicing factor HNRNPC. This resulted

in the aberrant inclusion of intronic Alu elements into mRNA transcripts, a phenomenon known

as exonization, suggesting that disruption of mRNA processing may contribute to the anti-

leukemic effects of BRG1/BRM inhibition[4].
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Fig. 2: FHD-286 Signaling Effects in AML. (Max Width: 760px)

Effects on Gene Expression in Uveal Melanoma
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Uveal melanoma is another malignancy highly sensitive to BAF complex inhibition[9]. The

mechanism in UM involves the disruption of lineage-specific transcription factors and

modulation of the tumor microenvironment.

Downregulation of Lineage-Specific Transcription
Factors
Preclinical studies in UM cell line-derived xenograft (CDX) models show that FHD-286
treatment leads to the downregulation of key melanocyte lineage transcription factors, including

MITF and SOX10[9]. This is accompanied by a decrease in the expression of their downstream

targets and a reduction in proliferation markers like Cyclin D1. Furthermore, FHD-286 treatment

was shown to shift the gene expression profile of tumor cells towards a less aggressive

phenotype, including the downregulation of PRAME, a marker associated with poor

prognosis[9].

Modulation of the Tumor Immune Microenvironment
In a Phase 1 clinical trial for metastatic uveal melanoma (mUM), analysis of peripheral blood

from patients treated with FHD-286 revealed changes in gene expression associated with a

reduction in immunosuppressive signatures[15]. Notably, a dose-dependent reduction of

FOXP3 mRNA, a key marker for regulatory T cells (Tregs), was observed. This was

complemented by an increase in transcripts associated with immune activation, such as

Granzyme B[15]. These findings suggest that FHD-286 may help to create a more immune-

permissive tumor microenvironment.

Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies of FHD-286.

Table 1: Effect of FHD-286 on Chromatin Occupancy and Super-Enhancers in MOLM13 AML

Cells (Data derived from ChIP-seq analysis after 16-hour treatment with 100 nM FHD-286)
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Feature Observation
Key Gene Loci
Affected

Citation

BRG1 Occupancy

Markedly reduced

genome-wide

occupancy on

chromatin.

Significant log2 fold-

reduction at loci

including WNT2B,

TCF4, CLEC12A,

CSF1R, CCND2.

[6]

H3K27Ac Occupancy

Genome-wide

reduction in H3K27Ac

occupancy, indicating

decreased

enhancer/promoter

activity.

Significant log2 fold-

increase at loci

including CDKN1B,

HMOX1, CEBPA,

HEXIM1.

[1]

Super-Enhancer Rank
Reduced ranking

(decreased activity).

MYC, BCL2, CDK6,

CSF1R
[1]

Super-Enhancer Rank
Increased ranking

(increased activity).

SPI1, IFNGR1,

CDKN1B, HMOX1
[1]

Table 2: Selected Differentially Expressed Genes in AML Models Treated with FHD-286 (Data

derived from RNA-seq analysis)
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Gene
Regulation
Direction

Biological
Role

Cell
Line/Model

Citation

MYC Down
Oncogene,

Proliferation

MOLM13, PDX

models
[6][13]

BCL2 Down Anti-apoptotic
MOLM13, PDX

models
[6][13]

SPI1 (PU.1) Down
Hematopoietic

TF
MOLM13 [13]

CDK6 Down Cell Cycle MOLM13 [1]

ITGAM (CD11b) Up
Myeloid

Differentiation

AML Cell Lines,

Patient Samples
[4]

HEXIM1 Up
Transcriptional

Regulator
MOLM13 [6]

CDKN1A (p21) Up Cell Cycle Arrest PDX models [6]

HNRNPC Down
mRNA Splicing

Factor

EOL1, HL60,

MV411, etc.
[4]

Table 3: Summary of Gene Expression Changes in Uveal Melanoma Models Treated with FHD-
286 (Data derived from RNA-seq and RT-qPCR analysis)
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Gene / Gene
Set

Regulation
Direction

Biological
Context

Model Citation

MITF Down

Lineage

Transcription

Factor

UM CDX Models [9]

SOX10 Down

Lineage

Transcription

Factor

UM CDX Models [9]

PRAME Down
Poor Prognosis

Marker
UM CDX Models [9]

FOXP3
Down (Dose-

dependent)

Regulatory T Cell

Marker
Patient PBMCs [15]

Granzyme B
Up (Dose-

dependent)

Immune

Activation
Patient PBMCs [15]

Type I/II IFN

Signaling

Enriched

(Upregulated)

Immune

Response

B16F10

Syngeneic Model
[2]

Antigen

Presentation

Enriched

(Upregulated)

Immune

Response

B16F10

Syngeneic Model
[2]

Detailed Experimental Protocols
The following are representative protocols for key experimental techniques used to study the

effects of FHD-286.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)
This protocol is adapted from methodologies used to assess BRG1 and H3K27Ac occupancy

in AML cells treated with FHD-286[1][2].

Cell Culture and Treatment: MOLM13 cells are cultured in exponential growth phase and

treated with 100 nM FHD-286 or DMSO vehicle control for 16 hours.
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Cross-linking: Cells (approx. 10-20 million per IP) are cross-linked with 1% formaldehyde for

10 minutes at room temperature, followed by quenching with 125 mM glycine.

Cell Lysis and Chromatin Sonication: Cells are lysed, and nuclei are isolated. Chromatin is

sheared to an average size of 200-500 bp using a Covaris sonicator.

Immunoprecipitation: Sheared chromatin is incubated overnight at 4°C with primary

antibodies against BRG1 or H3K27Ac. Protein A/G magnetic beads are used to capture the

antibody-chromatin complexes.

Washing and Elution: Beads are subjected to a series of stringent washes to remove non-

specific binding. Chromatin is then eluted from the beads.

Reverse Cross-linking and DNA Purification: Cross-links are reversed by incubation at 65°C

with Proteinase K. DNA is purified using phenol-chloroform extraction or a column-based kit.

Library Preparation and Sequencing: ChIP DNA is used to prepare sequencing libraries

(including end-repair, A-tailing, and adapter ligation). Libraries are amplified by PCR and

sequenced on an Illumina platform.

Data Analysis: Reads are aligned to the human reference genome. Peak calling is performed

using software like MACS2. Differential binding analysis and motif analysis are conducted to

identify changes in protein occupancy and associated transcription factor binding sites.

ChIP-seq Experimental Workflow
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Fig. 3: ChIP-seq Experimental Workflow. (Max Width: 760px)
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This protocol describes a typical workflow for analyzing differential gene expression in FHD-
286-treated cells[2][4].

Cell Culture and Treatment: AML cell lines are treated with FHD-286 (e.g., 5-20 nM for 7

days for differentiation studies) or DMSO vehicle control.

RNA Extraction: Total RNA is isolated from cell pellets using a TRIzol-based method or a

commercial RNA extraction kit. RNA quality and quantity are assessed using a Bioanalyzer

or similar instrument.

Library Preparation: mRNA is enriched from total RNA using oligo(dT) magnetic beads. The

enriched mRNA is fragmented and used as a template for first-strand cDNA synthesis using

random hexamer primers. Second-strand cDNA is synthesized, followed by end-repair, A-

tailing, and ligation of sequencing adapters.

Sequencing: The final library is amplified via PCR and sequenced on an Illumina NovaSeq or

similar platform to generate paired-end reads.

Data Analysis: Raw sequencing reads are assessed for quality (e.g., using FastQC). Reads

are then aligned to the human reference genome using an aligner like STAR. Gene

expression is quantified by counting reads mapped to each gene (e.g., using featureCounts).

Differential Expression Analysis: Differential gene expression between FHD-286-treated and

control samples is calculated using a package like DESeq2 or edgeR. This yields log2 fold

changes, p-values, and adjusted p-values for each gene.

Pathway Analysis: Gene Set Enrichment Analysis (GSEA) or other pathway analysis tools

are used to identify biological pathways and hallmark gene sets that are significantly

enriched in the differentially expressed gene lists.

Genome-wide CRISPR-Cas9 Screen
This is a representative protocol for a negative selection (dropout) screen to identify genes that

are synthetic lethal with FHD-286, based on methods described for AML cell lines[3][4][7].

Cell Line Preparation: An AML cell line (e.g., OCI-AML2) is engineered to stably express the

Cas9 endonuclease.
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Lentiviral Library Transduction: The Cas9-expressing cells are transduced at a low

multiplicity of infection (MOI < 0.3) with a pooled genome-wide sgRNA lentiviral library (e.g.,

Brunello library). This ensures that most cells receive only one sgRNA. A sufficient number of

cells are transduced to maintain a high representation of the library (e.g., >500 cells per

sgRNA).

Puromycin Selection: Transduced cells are selected with puromycin to eliminate non-

transduced cells. A sample of cells is collected at this point to serve as the baseline (T=0)

reference.

Drug Treatment: The cell population is split into two arms: one treated with DMSO (vehicle

control) and the other with a sub-lethal concentration of FHD-286 (e.g., EC30).

Cell Culture and Passaging: Cells are cultured for a defined period (e.g., 14-21 days), being

passaged as needed while maintaining high library representation.

Genomic DNA Extraction: At the end of the screen, genomic DNA is extracted from both the

control and FHD-286-treated cell populations.

sgRNA Amplification and Sequencing: The sgRNA-containing regions of the genomic DNA

are amplified by PCR. The resulting amplicons are sequenced using a high-throughput

sequencer.

Data Analysis: Sequencing reads are counted for each sgRNA. The change in representation

of each sgRNA in the FHD-286-treated arm relative to the control arm (or the T=0 sample) is

calculated. Genes whose sgRNAs are significantly depleted in the FHD-286-treated cells are

identified as potential synthetic lethal targets.
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Fig. 4: CRISPR-Cas9 Synthetic Lethal Screen Workflow. (Max Width: 760px)

Conclusion
FHD-286 represents a targeted therapeutic strategy that functions by directly inhibiting the core

enzymatic machinery of the BAF chromatin remodeling complex. This mechanism leads to

profound changes in gene expression in cancer cells dependent on BAF activity. In AML, FHD-
286 disrupts oncogenic transcription factor networks, such as the SPI1 program, and potently

induces myeloid differentiation. In uveal melanoma, it downregulates key lineage-specific

oncogenes and appears to modulate the tumor microenvironment to be more permissive to an

anti-tumor immune response. The detailed molecular data and experimental protocols provided

herein offer a foundational resource for researchers and drug developers working to further

understand and leverage BAF inhibition as a therapeutic approach in oncology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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